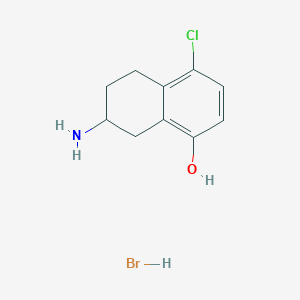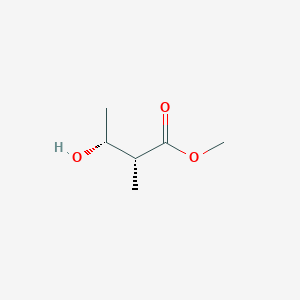
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate is a complex organic compound that features a thiol group, a succinimide moiety, and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate typically involves multiple steps. One common route includes the reaction of succinimide with 3-aminopropylamine to form 3-succinimidopropylamine. This intermediate is then reacted with 2-chloroethanethiol to introduce the thiol group. Finally, the compound is esterified with monosodium phosphate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phosphate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The phosphate ester group can participate in phosphorylation reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Succinimidopropylamino)ethanethiol
- Monosodium phosphate (ester)
- Succinimide derivatives
Uniqueness
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
69226-49-9 |
|---|---|
Molecular Formula |
C9H22N2NaO8PS |
Molecular Weight |
372.31 g/mol |
IUPAC Name |
sodium;2-[3-(2,5-dioxopyrrolidin-1-yl)propylamino]ethylsulfanyl-hydroxyphosphinate;trihydrate |
InChI |
InChI=1S/C9H17N2O5PS.Na.3H2O/c12-8-2-3-9(13)11(8)6-1-4-10-5-7-18-17(14,15)16;;;;/h10H,1-7H2,(H2,14,15,16);;3*1H2/q;+1;;;/p-1 |
InChI Key |
CVVAKYLQNKTGCI-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCNCCSP(=O)(O)[O-].O.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


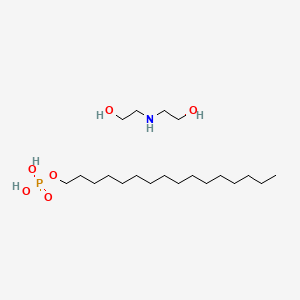
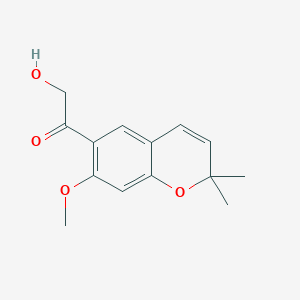

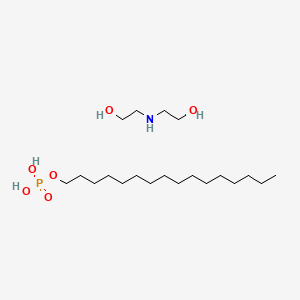
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
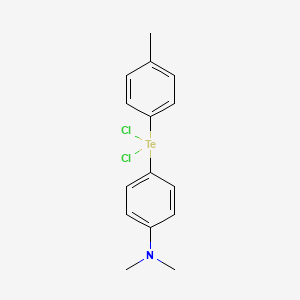
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

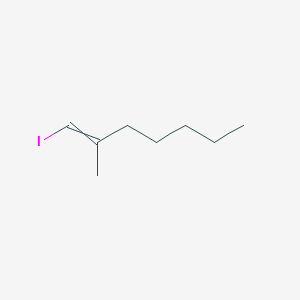
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
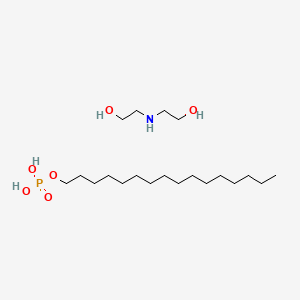
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
